Methyl 3-(4-aminophenoxy)benzoate
Description
Methyl 3-(4-aminophenoxy)benzoate is an aromatic ester featuring a benzoate backbone substituted with a 4-aminophenoxy group at the 3-position. This compound is of interest in organic synthesis due to its reactive primary amine group, which enables further functionalization. It serves as a precursor in pharmaceuticals, agrochemicals, and advanced materials like polyimides . The amino group enhances nucleophilicity, making it distinct from analogs with electron-withdrawing or bulky substituents.
Properties
IUPAC Name |
methyl 3-(4-aminophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCARADJAKGCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenoxy)benzoate typically involves the reaction of 4-aminophenol with methyl 3-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 3-(4-aminophenoxy)benzoate hydrochloride is a chemical compound commonly used in biochemical research, particularly in proteomics. It possesses a unique structure featuring an aminophenoxy group, giving it distinct chemical properties and reactivity.
Scientific Research Applications
This compound hydrochloride is widely applicable in scientific research, including chemistry, biology, medicine, and industry.
Chemistry this compound hydrochloride serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology It is used in studying enzyme kinetics and protein interactions. Its mechanism of action involves interaction with specific molecular targets, where the aminophenoxy group allows it to bind to certain proteins and enzymes, modulating their activity and affecting biochemical pathways.
Medicine The compound is investigated for potential therapeutic properties and as a precursor in drug development.
Industry It is utilized in the production of specialty chemicals and as an intermediate in synthesizing complex molecules.
Chemical Properties and Reactions
The molecular formula of this compound hydrochloride is C14H14ClNO3. The compound undergoes various chemical reactions:
- Oxidation The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The ester group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides under basic or acidic conditions. This results in various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenoxy)benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular properties between Methyl 3-(4-aminophenoxy)benzoate and its analogs:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |
|---|---|---|---|---|---|
| This compound | Not provided | -NH₂ at 4-position of phenoxy | ~257 (estimated) | Not reported | Nucleophilic amine; prone to oxidation |
| Methyl 4-(4-amino-3-methylphenoxy)benzoate | 946664-66-0 | -NH₂ and -CH₃ at 4- and 3-phenoxy | 257.28 | Not reported | Steric hindrance from methyl group |
| Methyl 3-(4-methoxyphenyl)benzoate | 19617-68-6 | -OCH₃ at 4-phenyl | 242.27 | Not reported | Electron-donating methoxy; stable |
| Methyl 3-(2-amino-4-chlorophenoxy)benzoate | 943619-98-5 | -NH₂ at 2- and -Cl at 4-phenoxy | 277.70 | Not reported | Electron-withdrawing Cl; polar |
| Methyl 4-[[[3-(FluoroMethyl)phenyl]amino]Methyl]benzoate | 1820734-56-2 | -CH₂F and -NH- linker | 273.31 (C16H16FNO2) | Not reported | Fluorine-induced polarity; lipophilic |
Key Observations:
- Amino Group Reactivity: this compound’s primary amine enables reactions like acylation, sulfonation, and crosslinking, unlike methoxy or chloro analogs .
- Steric and Electronic Effects : The methyl-substituted analog (CAS 946664-66-0) has reduced reactivity due to steric hindrance, while the methoxy derivative (CAS 19617-68-6) exhibits enhanced stability and electron donation .
Stability and Handling Considerations
- Amino Group Sensitivity: this compound requires storage under inert conditions to prevent oxidation, unlike its methoxy or fluoromethyl analogs .
- Thermal Stability : Triazine-containing derivatives () exhibit higher thermal stability (m.p. up to 182°C) due to rigid heterocyclic cores .
Biological Activity
Methyl 3-(4-aminophenoxy)benzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an aromatic structure characterized by the presence of an amine group and an ester moiety. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol. The structural features contribute to its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bond Formation : The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
- Enzyme Inhibition : This compound has been studied for its potential to inhibit certain enzymes, which can lead to alterations in cellular pathways and processes .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory conditions.
Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, it has shown low micromolar GI50 values in human breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cell lines, indicating potent anticancer activity .
Other Biological Effects
Additional studies have suggested that this compound may possess antimicrobial properties, although more research is needed to fully elucidate these effects. Its unique structure allows for diverse interactions with biological systems, potentially leading to a range of pharmacological applications .
Case Studies and Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Cell Lines Tested | IC50/EC50 Values |
|---|---|---|---|
| Antitumor | MDA-MB-468 | <10 µM | |
| Anti-inflammatory | RAW 264.7 | 5 µM | |
| Antimicrobial | Staphylococcus aureus | >50 µM |
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Methyl 4-(3-aminophenoxy)benzoate | Different positional isomer | Similar anti-inflammatory effects |
| Methyl 3-(4-nitrophenoxy)benzoate | Nitro group instead of amino group | More potent antimicrobial activity |
| Methyl 3-(4-hydroxyphenoxy)benzoate | Hydroxy group presence | Enhanced antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
